3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one
Description
3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a bicyclic core structure with a cyclopropyl substituent at position 6 and a piperidinyl group functionalized with a cyclopentylmethyl moiety at position 3. Its structural complexity, particularly the cyclopentylmethyl-piperidinyl side chain, distinguishes it from simpler dihydropyrimidinones and may influence its physicochemical and pharmacokinetic profiles .
Properties
IUPAC Name |
3-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]-6-cyclopropylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19-11-18(17-5-6-17)20-14-22(19)13-16-7-9-21(10-8-16)12-15-3-1-2-4-15/h11,14-17H,1-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKSTALLNPMFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)CN3C=NC(=CC3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological activity, focusing on its pharmacological effects, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately . The structural composition includes a dihydropyrimidinone core, which is known for its diverse biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Specifically, the presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors and kinases, which could influence cellular proliferation and survival pathways.
Antiviral Activity
A study evaluating piperidine derivatives found that certain modifications can enhance antiviral properties against viruses such as HIV-1. The structure-activity relationship (SAR) analysis indicated that compounds with similar piperidine frameworks exhibited significant antiviral activity, suggesting that our compound may also possess similar properties .
Antimicrobial Activity
The antimicrobial potential of piperidine derivatives has been documented extensively. A comparative analysis showed that derivatives can exhibit varying degrees of activity against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa. The observed minimum inhibitory concentrations (MICs) for related compounds indicate promising antimicrobial properties, which warrant further investigation for our compound .
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary data suggest that the cytotoxic effects of piperidine derivatives can vary significantly based on their structural modifications. For instance, certain derivatives demonstrated cytotoxic concentrations (CC50) in the range of 54 μM to 100 μM in cell lines, indicating a need for further evaluation of our compound's safety profile .
Case Studies
- In Silico Studies : Recent computational studies using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have predicted a broad spectrum of biological activities for piperidine derivatives. These studies highlight potential interactions with various protein targets, suggesting therapeutic applications in cancer treatment and central nervous system disorders .
- Synthesis and Evaluation : A synthesis study involving related piperidine derivatives reported successful creation and evaluation against several pathogens. This underscores the importance of structural modifications in enhancing biological activity .
Data Summary
The following table summarizes key findings related to the biological activity of compounds structurally similar to This compound :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the dihydropyrimidinone core, substituent variations, or functional group replacements. Below is a detailed comparison:
Core Structure Modifications
- 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride: This analog (Mol. Wt. 267.16) shares the dihydropyrimidinone core but replaces the cyclopropyl group with a methyl group and incorporates a piperazinyl ring.
- 3-{2-[3-(1H-1,3-Benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one (BK10290) : Retains the cyclopropyl group but replaces the piperidinyl-cyclopentylmethyl side chain with a benzodiazolyl-azetidinyl moiety (Mol. Wt. 349.39). This substitution introduces aromaticity, which may enhance π-π interactions in biological targets .
Substituent Variations
- Its methoxynaphthalenyl substituent contributes to higher molecular weight (379.2) and purity (99%) compared to the target compound, as reported in UHPLC-ESI-MS analyses .
- 1-(Cyclopentylmethyl)-4-[(2E)-3-(4-methoxyphenyl)but-2-en-1-yl]piperazine (RA[2,1]): Features a 4-methoxyphenyl group, resulting in lower molecular weight (329.2) and comparable purity (99%) to RA[4,1]. The absence of the dihydropyrimidinone core limits direct functional comparisons .
Functional Group Replacements
- 6-Cyclopropyl-3-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one: Replaces the cyclopentylmethyl group with a thieno-pyrimidinyl moiety. The thiophene ring introduces sulfur-based electronic effects, which could modulate lipophilicity and metabolic stability .
- 6-Cyclopropyl-3-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one : Incorporates a fused bicyclic octahydrocyclopenta-pyrrolyl group (Mol. Wt. 342.4), likely increasing steric bulk and affecting membrane permeability compared to the target compound .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Key Structural Differences
Research Findings
- Synthetic Accessibility : Analogs like RA[4,1] and RA[2,1] demonstrate moderate to low synthetic yields (5–42%), suggesting challenges in introducing bulky substituents like cyclopentylmethyl .
- Chromatographic Behavior : Compounds with aromatic or polar groups (e.g., RA[4,1]) exhibit longer UHPLC retention times (Rt = 2.18 min) compared to less polar analogs, reflecting differences in hydrophobicity .
Q & A
Synthesis and Optimization
Basic Question: What synthetic routes are commonly employed for synthesizing 3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one? Methodological Answer: The compound can be synthesized via multi-step reactions involving piperidine and pyrimidinone intermediates. Key steps include:
- Cyclopropane Introduction: Cyclopropyl groups are typically introduced via nucleophilic substitution or cyclopropanation using diazo compounds.
- Piperidine Functionalization: The cyclopentylmethyl group is added to piperidine through alkylation or reductive amination .
- Coupling Reactions: Suzuki or Buchwald-Hartwig couplings may link the piperidine and pyrimidinone moieties.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) ensures purity .
Advanced Question: How can regioselectivity challenges during the alkylation of the piperidine ring be addressed? Methodological Answer: Regioselectivity in piperidine alkylation is influenced by steric and electronic factors. Strategies include:
- Protecting Groups: Temporarily blocking reactive sites (e.g., using Boc groups) to direct substitution to the desired position.
- Catalytic Conditions: Employing Pd-catalyzed cross-coupling to enhance selectivity at the 4-position of piperidine .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less hindered positions .
Structural Characterization
Basic Question: What techniques are used to confirm the crystal structure of this compound? Methodological Answer:
- X-Ray Diffraction (XRD): Single-crystal XRD with SHELX software refines atomic coordinates and bond angles. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts .
- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., cyclopropane protons at δ 0.5–1.5 ppm; piperidine methylene at δ 2.5–3.5 ppm) .
Advanced Question: How can conflicting data between XRD and NMR regarding molecular conformation be resolved? Methodological Answer:
- Dynamic NMR: Assess rotational barriers of flexible groups (e.g., cyclopentylmethyl) to identify equilibrium conformations.
- DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate the dominant conformation observed in XRD .
Pharmacological Profiling
Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound? Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with IC determination via dose-response curves.
- Cell Viability Assays: MTT or ATP-luciferase assays assess cytotoxicity in relevant cell lines (e.g., cancer or neuronal models) .
Advanced Question: How can discrepancies between in vitro potency and in vivo efficacy be analyzed? Methodological Answer:
- Pharmacokinetic Studies: Measure plasma half-life, bioavailability, and blood-brain barrier penetration (e.g., using LC-MS/MS).
- Metabolite Identification: Incubate the compound with liver microsomes to detect active/inactive metabolites contributing to efficacy gaps .
Analytical Method Development
Basic Question: How can impurities in the compound be identified and quantified? Methodological Answer:
- HPLC-MS: Use C18 columns (gradient: 0.1% formic acid in water/acetonitrile) coupled with high-resolution MS to detect trace impurities (e.g., dealkylated byproducts) .
- Reference Standards: Compare retention times and spectra with certified impurities (e.g., dihydropyrimidinone derivatives listed in pharmacopeial guidelines) .
Advanced Question: What strategies validate the stability-indicating methods for this compound under stressed conditions? Methodological Answer:
- Forced Degradation: Expose the compound to heat (80°C), humidity (75% RH), and UV light to generate degradation products.
- Method Robustness: Test pH (2–9), column temperatures (25–40°C), and flow rates (0.8–1.2 mL/min) to ensure resolution of degradation peaks .
Safety and Handling
Basic Question: What safety protocols are recommended for handling this compound? Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine powders.
- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .
Advanced Question: How can accidental release or decontamination be managed in a lab setting? Methodological Answer:
- Spill Control: Absorb liquid spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Decontamination: Wipe surfaces with 70% ethanol or 10% sodium bicarbonate solution, followed by validation via swab testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
